![molecular formula C7H7ClN2OS B1591930 2-Aminobenzo[d]thiazol-6-ol hydrochloride CAS No. 26278-78-4](/img/structure/B1591930.png)

2-Aminobenzo[d]thiazol-6-ol hydrochloride

Übersicht

Beschreibung

2-Aminobenzo[d]thiazol-6-ol hydrochloride, also known as ABTOH, is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. It is a white crystalline powder that is soluble in water and ethanol. It has antimicrobial, antioxidant, and anticancer properties and may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, which include 2-Aminobenzo[d]thiazol-6-ol hydrochloride, has been a subject of interest in recent years . The synthesis methods include both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis

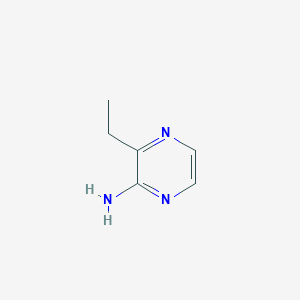

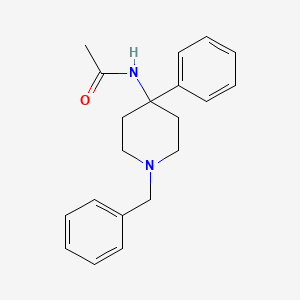

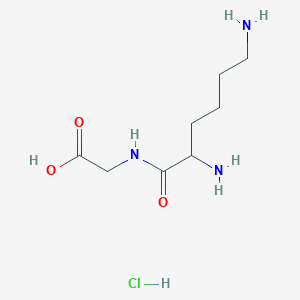

The molecular formula of 2-Aminobenzo[d]thiazol-6-ol hydrochloride is C7H7ClN2OS . Its molecular weight is 202.66 g/mol . The IUPAC name is 2-amino-1,3-benzothiazol-6-ol hydrochloride .Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . These reactions often involve the use of 2-aminobenzothiazole as a starting material in the synthesis of biologically active compounds . The reactions are often carried out in the context of the concept of green synthesis, using water as a nontoxic and widely available solvent .Physical And Chemical Properties Analysis

2-Aminobenzo[d]thiazol-6-ol hydrochloride is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 202.66 g/mol . The compound is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

2-Aminobenzo[d]thiazol-6-ol hydrochloride serves as a building block in the synthesis of complex molecular structures. For instance, it has been utilized in the synthesis of fused thiazolo[3,2-a]pyrimidinones, highlighting its role in expanding the repertoire of heterocyclic compounds for further chemical investigations and potential therapeutic applications. This synthetic approach underscores the compound's utility in constructing novel chemical entities with diverse biological and chemical properties (B. Janardhan et al., 2014).

Antitumor Activity

A significant area of research involving 2-Aminobenzo[d]thiazol-6-ol hydrochloride is its exploration for antitumor properties. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit cancer cell growth. The compound has shown selective growth inhibitory properties against human cancer cell lines, indicating its relevance in the development of new anticancer agents. This research illuminates the compound's potential in contributing to cancer therapy and understanding the molecular basis of its antitumor effects (E. Kashiyama et al., 1999).

Corrosion Inhibition

The compound's application extends to the field of materials science, particularly in corrosion inhibition. Studies have demonstrated its efficacy as a corrosion inhibitor for steel in acidic media, providing insights into its practical applications in protecting metals from corrosion. This aspect of research not only showcases the chemical versatility of 2-Aminobenzo[d]thiazol-6-ol hydrochloride but also its potential utility in industrial applications related to metal preservation and longevity (G. Gece & S. Bilgiç, 2009).

Development of Sensors

Research has also explored the use of 2-Aminobenzo[d]thiazol-6-ol hydrochloride derivatives in the development of sensors. Specifically, its derivatives have been investigated for their applications in detecting heavy metal ions, demonstrating the compound's potential in environmental monitoring and safety. This line of research highlights its importance in creating tools for detecting harmful substances in various environments (Xi Cui et al., 2018).

Wirkmechanismus

Target of Action

It has been noted that this compound exhibits antimicrobial, antioxidant, and anticancer properties . This suggests that it may interact with a variety of cellular targets, potentially including those involved in microbial growth, oxidative stress responses, and cell proliferation .

Mode of Action

It is suggested that it may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death . This implies that it may interact with cellular targets in a way that triggers the cell’s own self-destruction mechanisms .

Biochemical Pathways

Given its reported antimicrobial, antioxidant, and anticancer properties , it can be inferred that it likely impacts a range of biochemical pathways related to these biological processes.

Pharmacokinetics

It is known that the compound is a yellow to brown solid , suggesting it may have certain physicochemical properties that could influence its pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Aminobenzo[d]thiazol-6-ol Hydrochloride’s action are likely diverse, given its reported antimicrobial, antioxidant, and anticancer properties . For instance, in the context of its anticancer activity, it may lead to the death of cancer cells via apoptosis .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-amino-1,3-benzothiazol-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQGGLVKPGDBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613387 | |

| Record name | 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzo[d]thiazol-6-ol hydrochloride | |

CAS RN |

26278-78-4 | |

| Record name | 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)

![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)